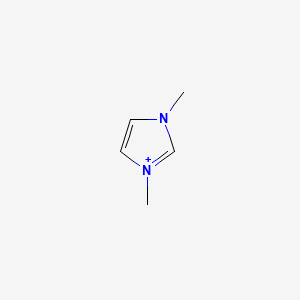

1,3-Dimethylimidazolium

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVRUQBMAZRKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048095 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45470-32-4 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-dimethylimidazolium cation structure and bonding

An In-depth Technical Guide to the Structure and Bonding of the 1,3-Dimethylimidazolium Cation

Introduction

The this compound [C₅H₉N₂]⁺ cation, often abbreviated as [DMIM]⁺ or [MMIM]⁺, is a fundamental component of a significant class of ionic liquids (ILs).[1] As one of the simplest imidazolium-based cations, it serves as a prototypical model for understanding the structure-property relationships in these novel materials.[2][3] Its high structural symmetry, relatively small size, and stable nature contribute to the unique physicochemical properties of the ionic liquids it forms, such as high ionic conductivity and wide electrochemical windows.[4] These properties make [DMIM]⁺-based ILs promising candidates for applications in electrochemistry, catalysis, and as green solvents.[4][5] This guide provides a detailed examination of the molecular structure, bonding characteristics, and intermolecular interactions of the this compound cation, supported by experimental data and computational studies.

Molecular Structure and Geometry

The this compound cation consists of a five-membered imidazolium ring with methyl groups attached to both nitrogen atoms (N1 and N3).[6] The cation possesses a planar heterocyclic ring, a characteristic feature of aromatic systems. The symmetrical substitution with two methyl groups gives it a higher degree of structural symmetry compared to many other 1-alkyl-3-methylimidazolium cations.[4] This symmetry influences the packing in the solid state and the dynamics in the liquid state.

Bond Lengths and Angles

The precise geometry of the [DMIM]⁺ cation has been determined through both experimental techniques, such as X-ray and neutron diffraction, and theoretical calculations, primarily using Density Functional Theory (DFT).[7][8][9] The key structural parameters are summarized in the tables below. Note that bond lengths and angles can vary slightly depending on the associated anion and the physical state (solid vs. liquid) due to intermolecular interactions.

Table 1: Selected Bond Lengths of the this compound Cation

| Bond | Theoretical (DFT) Bond Length (Å) |

|---|---|

| N1–C2 | 1.332[7] |

| C2–N3 | 1.332[7] |

| N3–C4 | 1.383[7] |

| C4–C5 | 1.355[7] |

| C5–N1 | 1.383[7] |

| N1–C(Me) | 1.472[7] |

| N3–C(Me) | 1.472[7] |

Table 2: Selected Bond Angles of the this compound Cation

| Angle | Theoretical (DFT) Bond Angle (°) |

|---|---|

| N1–C2–N3 | 109.1 |

| C2–N3–C4 | 108.9 |

| N3–C4–C5 | 106.5 |

| C4–C5–N1 | 106.5 |

| C5–N1–C2 | 108.9 |

| C2-N1-C(Me) | 125.5 |

| C4-N3-C(Me) | 125.5 |

Note: The values in the tables are representative and derived from computational studies. Experimental values from crystallography would show slight variations based on the crystal packing environment and the counter-anion.

Electronic Structure and Bonding

The bonding in the this compound cation is characterized by the delocalization of π-electrons within the heterocyclic ring, which confers aromaticity to the system. This delocalization results in a positive charge that is distributed over the entire cation, though it is more concentrated on certain atoms. The C2 carbon, located between the two nitrogen atoms, is particularly electron-deficient, making its attached proton (H2) the most acidic proton on the ring.[10][11]

Population analyses from computational studies indicate that there is a noticeable charge transfer from the anion to the cation in [DMIM]⁺-based ionic liquids.[2][3] This charge transfer is a key feature of the strong cation-anion interactions.

Intermolecular Interactions: The Role of Hydrogen Bonding

Despite the absence of traditional hydrogen bond donors like N-H or O-H groups, the C-H bonds of the imidazolium ring can act as hydrogen bond donors. The acidity of the ring protons follows the order C2-H > C4-H/C5-H. The C2-H proton, being the most acidic, forms the strongest hydrogen bonds with anions.[10][11]

Neutron diffraction studies on molten this compound chloride ([DMIM]Cl) have provided experimental evidence for these interactions.[2][8] The data reveals a distinct spatial arrangement of chloride anions around the cation, with a high probability of finding an anion located near the C2-H position, confirming the presence of C-H···anion hydrogen bonds.[2][3][8] These interactions are crucial in determining the local structure and macroscopic properties of the ionic liquid.[12][13]

Caption: Cation-anion hydrogen bonding in [DMIM]⁺ salts.

Experimental Protocols

Synthesis of this compound Salts

A common and straightforward method for synthesizing this compound salts involves the quaternization of 1-methylimidazole.

-

Materials : 1-methylimidazole, a methylating agent (e.g., methyl iodide, dimethyl sulfate, or dimethyl carbonate), and a solvent (e.g., acetonitrile, toluene, or none if the reaction is performed neat).

-

General Procedure :

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 1-methylimidazole is dissolved in the chosen solvent.

-

An equimolar amount of the methylating agent is added dropwise to the solution. The reaction can be highly exothermic, so controlled addition and often external cooling are necessary.

-

After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for several hours to ensure complete reaction.

-

Upon cooling, the resulting this compound salt often precipitates or forms a separate liquid phase.

-

The product is isolated by filtration (if solid) or by decanting the solvent (if a liquid).

-

The crude product is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials and byproducts.

-

Finally, the purified salt is dried under vacuum to remove residual solvent.[14]

-

-

Characterization : The identity and purity of the synthesized salt are typically confirmed using ¹H and ¹³C NMR spectroscopy and sometimes mass spectrometry.[15][16]

Caption: General workflow for the synthesis of [DMIM]⁺ salts.

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise solid-state structure of [DMIM]⁺ salts.

-

Protocol :

-

Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, yielding the electron density map of the unit cell. A model of the molecule is fitted to this map. The model is then refined to obtain precise atomic positions, bond lengths, and bond angles.[17][18][19]

-

-

Data Output : The final output is a detailed 3D model of the cation and anion within the crystal lattice, providing unambiguous information about molecular geometry, conformation, and intermolecular interactions like hydrogen bonds.[17]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the [DMIM]⁺ cation in solution and for probing cation-anion interactions.

-

Protocol :

-

Sample Preparation : A small amount of the [DMIM]⁺ salt is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[16] Other nuclei, such as ¹⁵N, can also be probed for more detailed electronic structure information.[20]

-

Spectral Analysis : The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the molecular structure. The chemical shift of the C2-H proton is particularly sensitive to its environment and is often used as a probe for hydrogen bonding with the anion.[21][22] A downfield shift of the C2-H signal is indicative of stronger hydrogen bonding interactions.[10][11]

-

Computational Modeling

-

Methodology :

-

DFT Calculations : DFT is used to optimize the geometry of a single [DMIM]⁺ ion pair or small clusters to calculate structural parameters, interaction energies, and vibrational frequencies.[9][11]

-

Molecular Dynamics (MD) Simulations : MD simulations are performed on a large ensemble of ions to model the bulk liquid state. These simulations provide insights into the liquid structure, radial distribution functions, and dynamic properties like diffusion coefficients.[2][3][12][13]

-

-

Data Output : Computational methods provide a molecular-level understanding that complements experimental findings, helping to interpret spectroscopic data and explain macroscopic properties based on microscopic interactions.[3][12]

References

- 1. This compound | C5H9N2+ | CID 20335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electrochemsci.org [electrochemsci.org]

- 5. This compound-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. arxiv.org [arxiv.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. 15N NMR spectra of some ionic liquids based on 1,3-disubstituted imidazolium cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and purification of 1,3-dimethylimidazolium chloride

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dimethylimidazolium Chloride

Introduction

This compound chloride ([DMIM]Cl) is an ionic liquid (IL) that has garnered significant attention in various scientific and industrial fields. As a salt with a melting point below 100°C, it exhibits unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make it a valuable compound in applications ranging from "green" chemistry and catalysis to electrolytes in electrochemical devices. The synthesis and, critically, the purification of [DMIM]Cl are paramount to its effective use, as impurities can drastically alter its physicochemical properties. This guide provides detailed technical protocols for its synthesis and purification, supported by quantitative data and workflow visualizations for researchers, scientists, and professionals in drug development.

Synthesis of this compound Chloride

The synthesis of this compound chloride is typically achieved through the quaternization of 1-methylimidazole. This involves the methylation of the second nitrogen atom on the imidazole ring. Several methods have been established, with the choice of methylating agent and reaction conditions influencing the yield and purity of the final product. Below are two detailed protocols for its preparation.

Experimental Protocol 1: Synthesis via Methylation with Dimethyl Carbonate

This method utilizes dimethyl carbonate (DMC) as a greener methylating agent and proceeds in two steps, consistently yielding a quantitative outcome.[1]

Step 1: Preparation of 1-Methylimidazole Hydrochloride

-

Place 10 g of 1-methylimidazole in a 250 mL round-bottom flask.

-

Immerse the flask in an ice bath to control the reaction temperature.

-

Slowly add 10 mL of 37% aqueous hydrochloric acid dropwise to the flask while stirring.

-

After the addition is complete, allow the reaction to proceed for 20 minutes.

-

Remove the solvent using a rotary evaporator to obtain 1-methylimidazole hydrochloride. This intermediate can be used in the next step without further purification.

Step 2: Methylation of 1-Methylimidazole Hydrochloride

-

In a suitable high-pressure reactor (e.g., a Q-tube), combine 3.0 g of the 1-methylimidazole hydrochloride prepared in Step 1 with 2.28 g (0.025 mol) of dimethyl carbonate.

-

Seal the reactor and heat the reaction mixture to 170 °C.

-

Maintain this temperature for 2 hours.

-

Upon completion, the reaction yields this compound chloride in quantitative amounts.[1]

Experimental Protocol 2: Gas-Liquid Phase Synthesis

This alternative approach involves a direct gas-liquid phase reaction under elevated pressure and temperature, suitable for scaled-up production.

-

Charge a high-pressure reaction kettle with a predetermined amount of 1-methylimidazole.

-

Introduce methyl chloride gas into the kettle.

-

Heat the sealed kettle to 348.15 K (75 °C) and maintain a pressure of 0.7 MPa.[2]

-

Allow the reaction to proceed under these conditions until completion, which can be monitored by pressure changes or sample analysis.

-

After cooling and venting the reactor, the resulting this compound chloride product is collected.

Synthesis Pathway Visualization

Caption: Synthesis pathway for this compound chloride.

Purification of this compound Chloride

The crude product from synthesis often contains unreacted starting materials and colored impurities, which can be detrimental to its application. A multi-step purification process is therefore essential.

Experimental Protocol for Purification

This protocol combines solvent washing, activated charcoal treatment, and drying to achieve high purity.

-

Solvent Washing:

-

Wash the crude this compound chloride solid several times with a solvent such as ethyl acetate or diethyl ether.[3] This step is effective for removing unreacted starting materials and non-polar impurities.

-

Decant the solvent after each wash.

-

-

Decolorization with Activated Charcoal:

-

Prepare a solution of the washed, crude product in deionized water.[4]

-

Add decolorizing charcoal to the solution (e.g., approximately 3 g of charcoal for 50 g of impure ionic liquid).[4]

-

Heat the resulting mixture to approximately 65 °C and stir for 24 hours.[4] This process allows the charcoal to adsorb colored impurities.

-

-

Filtration and Solvent Removal:

-

Cool the mixture to room temperature and filter it to remove the activated charcoal. The resulting filtrate should be colorless.[4]

-

Remove the water from the filtrate. This can be achieved using a rotary evaporator followed by drying under vacuum, or through lyophilization (freeze-drying) for a more complete removal of water.[4]

-

-

Final Drying:

Alternative Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5][6]

-

Solvent Selection: Identify a suitable solvent or solvent system in which the this compound chloride is highly soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: Dissolve the impure compound in a minimal amount of the near-boiling solvent.[7]

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature, which may be followed by cooling in an ice bath to maximize crystal formation.[5][7]

-

Crystal Collection: Collect the purified crystals by vacuum filtration.[6]

-

Rinsing: Rinse the collected crystals with a small amount of ice-cold solvent to wash away any remaining soluble impurities.[7]

-

Drying: Dry the crystals thoroughly under vacuum.

Purification Workflow Visualization

Caption: General workflow for the purification of [DMIM]Cl.

Data Presentation

Quantitative data is crucial for reproducibility and comparison of different methodologies.

Table 1: Summary of Synthesis Conditions and Yields

| Method | Reagents | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |

| Dimethyl Carbonate | 1-Methylimidazole HCl, Dimethyl Carbonate | 170 | 2 | High | Quantitative | [1] |

| Gas-Liquid Phase | 1-Methylimidazole, Methyl Chloride | 75 | - | 0.7 MPa | - | [2] |

Table 2: ¹H NMR Characterization Data for this compound Chloride

The structure of the synthesized product should be confirmed using spectroscopic methods. ¹H NMR is a primary tool for this verification.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| N-CH -N | 9.46 | Singlet | DMSO-d₆ | [1] |

| CH =CH | 7.87 | Singlet | DMSO-d₆ | [1] |

| N-CH ₃ | 3.87 | Multiplet | DMSO-d₆ | [1] |

Note: The two methyl groups (N-CH₃) and the two vinyl protons (CH=CH) are chemically equivalent, resulting in single peaks for each pair.

Conclusion

The successful synthesis and rigorous purification of this compound chloride are critical for its application in research and industry. The methods detailed in this guide, particularly the high-yield synthesis using dimethyl carbonate and the comprehensive purification workflow involving activated charcoal, provide reliable pathways to obtain high-purity [DMIM]Cl. Adherence to these protocols, combined with spectroscopic verification, will ensure the quality and consistency of the final product, enabling its effective use in advanced applications.

References

- 1. This compound CHLORIDE | 79917-88-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 5. LabXchange [labxchange.org]

- 6. Home Page [chem.ualberta.ca]

- 7. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Thermal Stability of 1,3-Dimethylimidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,3-dimethylimidazolium-based ionic liquids (ILs), a critical parameter for their application in various high-temperature processes, including organic synthesis and biomass dissolution.[1] This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the influential factors and experimental workflows.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is fundamentally determined by the strength of the interactions between its constituent cation and anion.[2] Thermogravimetric analysis (TGA) is the most common technique used to evaluate this property, providing data on the decomposition temperature (Td), which is often reported as the onset temperature of decomposition (Tonset) or the temperature at which a certain percentage of mass loss occurs (e.g., T10%).[1][3] It is important to note that ILs can exhibit decomposition at temperatures lower than the Tonset determined from ramped TGA experiments, highlighting the importance of isothermal TGA studies for assessing long-term thermal stability.[1][4]

Factors Influencing Thermal Stability

The thermal stability of this compound-based ILs is a multifactorial property, with the anion structure playing a predominant role.[3] However, modifications to the cation, as well as experimental conditions, also exert a significant influence.

Caption: Factors influencing the thermal stability of this compound-based ionic liquids.

Generally, increasing the alkyl chain length on the imidazolium cation weakens the bonds, making the IL more susceptible to thermal decomposition.[3] Functionalization of the alkyl chain, for instance with hydroxyl or amine groups, also tends to decrease thermal stability.[3] The nature of the anion has the most significant impact; anions with higher nucleophilicity and basicity, such as acetate, tend to have lower thermal stability compared to those like bis(trifluoromethylsulfonyl)imide ([NTf2]-).[1][5] Impurities, particularly water and halides, can significantly reduce the thermal stability of ILs.[1] Experimental parameters also play a crucial role; for example, higher heating rates in TGA can lead to an overestimation of the decomposition temperature.[3]

Quantitative Data on Thermal Stability

The following table summarizes the onset decomposition temperatures (Tonset) for a range of this compound-based ionic liquids with various anions, as determined by TGA.

| Cation | Anion | Tonset (°C) | Reference(s) |

| 1-ethyl-3-methylimidazolium | [BF4]- | >400 | [6] |

| 1-butyl-3-methylimidazolium | [BF4]- | >400 | [1] |

| 1-ethyl-3-methylimidazolium | [NO3]- | 312.13 | [7] |

| 1-butyl-3-methylimidazolium | [NO3]- | 310.23 | [7] |

| 1-hexyl-3-methylimidazolium | [NO3]- | 300.89 | [7] |

| 1-octyl-3-methylimidazolium | [NO3]- | 298.36 | [7] |

| 1-decyl-3-methylimidazolium | [NO3]- | 286.25 | [7] |

| 1-butyl-3-methylimidazolium | [Cl]- | ~246 | [3] |

| 1-hexyl-3-methylimidazolium | [Cl]- | Varies | [4] |

| 1-butyl-3-methylimidazolium | [Ac]- | ~200 | [1][5] |

| 1-ethyl-3-methylimidazolium | [Ac]- | ~200 | [8] |

| 1-butyl-3-methylimidazolium | [MeSO4]- | >200 | [5] |

| 1-butyl-3-methylimidazolium | [Tf2N]- | >400 | [1] |

Note: Decomposition temperatures can vary depending on the experimental conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines a general procedure for determining the thermal stability of this compound-based ionic liquids using TGA.

4.1. Sample Preparation

-

Drying: Prior to analysis, the ionic liquid sample must be rigorously dried to remove any residual water, which can affect the decomposition profile. This is typically achieved by drying the sample in a vacuum oven for an extended period (e.g., 96 hours) in the presence of a desiccant like phosphorus pentoxide (P2O5).[1] The drying temperature should be carefully chosen based on the IL's known stability, often around 40-50°C.[1]

-

Purity Verification: The water content of the dried IL should be verified using Karl Fischer titration to ensure it is below a certain threshold (e.g., <220 ppm).[1] Additionally, the content of metal ions and halides should be determined using techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[1]

4.2. TGA Instrumentation and Parameters

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Crucibles: Alumina or platinum crucibles are commonly used. For samples that may form a liquid phase, ensure there is no reaction with the crucible material.[9]

-

Sample Size: A small sample size of 4-8 mg is typically used for temperature-ramped experiments.[8]

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20 mL/min).[8][10] For comparative studies, other atmospheres like air or oxygen can be used, but it's important to note that reactive atmospheres can lower the decomposition temperature.[3]

-

Heating Program:

-

Temperature-Ramped TGA: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the decomposition of the IL (e.g., from 30°C to 600°C).[7][8]

-

Isothermal TGA: The sample is held at a constant temperature for an extended period to assess long-term stability.[1] The temperature is chosen based on the results of the ramped experiment, typically below the Tonset.

-

4.3. Data Analysis

-

TGA Curve: The output is a TGA curve, which plots the percentage of weight loss as a function of temperature.

-

Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve (DTG curve) is plotted to determine the temperature of the maximum rate of weight loss (Tpeak).[1]

-

Determination of Tonset: The onset decomposition temperature (Tonset) is determined as the intersection of the tangent drawn from the baseline and the tangent of the weight loss curve at the point of maximum slope.[1]

-

Long-Term Stability Parameter (T0.01/10h): For isothermal studies, a parameter such as T0.01/10h, the temperature at which 1% mass loss occurs in 10 hours, can be used to evaluate long-term thermal stability.[1]

Caption: A typical workflow for Thermogravimetric Analysis (TGA) of ionic liquids.

Decomposition Mechanisms

The thermal decomposition of this compound-based ILs can proceed through several pathways, primarily influenced by the nature of the anion. Two common mechanisms are:

-

SN2 Nucleophilic Substitution: The anion acts as a nucleophile, attacking the alkyl groups on the imidazolium cation. For example, in 1-ethyl-3-methylimidazolium acetate, the acetate anion can attack either the ethyl or methyl group, leading to the formation of volatile alkyl acetates and 1-methylimidazole or 1-ethylimidazole.[8] This pathway is prevalent for ILs with nucleophilic anions.

-

Deprotonation and Carbene Formation: A sufficiently basic anion can deprotonate the C2 position of the imidazolium ring, forming an N-heterocyclic carbene (NHC).[5] These carbenes are highly reactive and can lead to further decomposition products. This mechanism is more significant for ILs with basic anions like acetate.[5]

Conclusion

The thermal stability of this compound-based ionic liquids is a critical consideration for their practical application. A thorough understanding of the factors influencing this property, coupled with standardized experimental protocols, is essential for selecting and designing robust ILs for high-temperature processes. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals working with these versatile materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 9. epfl.ch [epfl.ch]

- 10. ajer.org [ajer.org]

Spectroscopic Profile of 1,3-Dimethylimidazolium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic characterization of 1,3-dimethylimidazolium nitrate ([DMIM][NO₃]), an ionic liquid of interest in various chemical and pharmaceutical applications. Due to the limited availability of published experimental data for this specific ionic liquid, this document compiles reference data from computational studies and closely related analogues to provide a robust framework for its identification and analysis. The guide details nuclear magnetic resonance (NMR) and vibrational spectroscopy (Infrared and Raman) characteristics, provides standardized experimental protocols, and outlines a typical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the molecular structure of the this compound cation. The chemical shifts are sensitive to the electronic environment of the protons and carbons.

1.1. Quantitative NMR Data

The following tables summarize the expected chemical shifts for the this compound cation. These values are based on data for structurally similar imidazolium-based ionic liquids and should be considered as reference points for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound Cation

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 (Imidazolium Ring) | ~9.0 - 10.0 | Singlet |

| H-4, H-5 (Imidazolium Ring) | ~7.5 - 7.8 | Doublet or Multiplet |

| N-CH₃ | ~3.9 - 4.2 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Cation

| Assignment | Predicted Chemical Shift (δ) ppm |

| C-2 (Imidazolium Ring) | ~136 - 138 |

| C-4, C-5 (Imidazolium Ring) | ~122 - 124 |

| N-CH₃ | ~36 - 38 |

1.2. Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra of ionic liquids is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound nitrate.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Ionic liquids can be viscous, so thorough mixing by vortexing may be required.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing if the solvent signal is not used.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy probes the molecular vibrations of the cation and anion, providing a characteristic fingerprint of the compound.

2.1. Quantitative Vibrational Spectroscopy Data

The following tables present the characteristic vibrational frequencies for the this compound cation and the nitrate anion. These are based on published data for similar imidazolium salts and nitrate-containing compounds.[1]

Table 3: Characteristic Infrared (FTIR) and Raman Peaks

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Description |

| ~3150 | FTIR, Raman | C-H Stretch | Imidazolium Ring C-H Stretching |

| ~2960 | FTIR, Raman | C-H Stretch | Methyl (CH₃) Asymmetric Stretching |

| ~1570 | FTIR, Raman | C=C/C=N Stretch | Imidazolium Ring Stretching |

| ~1460 | FTIR | C-H Bend | Methyl (CH₃) Bending |

| ~1385 | FTIR (Strong) | N-O Stretch | Nitrate (NO₃⁻) Asymmetric Stretching (ν₃) |

| ~1170 | FTIR, Raman | Ring Deformation | Imidazolium Ring In-plane Bending |

| ~1050 | Raman (Strong) | N-O Stretch | Nitrate (NO₃⁻) Symmetric Stretching (ν₁) |

| ~830 | FTIR | N-O Bend | Nitrate (NO₃⁻) Out-of-plane Bending (ν₂) |

| ~750 | FTIR | Ring Deformation | Imidazolium Ring Out-of-plane Bending |

2.2. Experimental Protocol for Vibrational Spectroscopy

-

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of this compound nitrate directly onto the center of the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

-

Raman Spectroscopy:

-

Place a small amount of the ionic liquid sample into a suitable container, such as a glass vial or a capillary tube.

-

Position the sample in the spectrometer's sample holder.

-

Focus the laser (e.g., 785 nm) onto the sample.

-

Acquire the Raman spectrum. Typical parameters include a laser power of 50-100 mW, an integration time of 10-30 seconds, and the accumulation of multiple scans to improve the signal-to-noise ratio.

-

Process the spectrum to remove any background fluorescence if necessary.

-

Spectroscopic Characterization Workflow

The logical flow of spectroscopic analysis ensures a comprehensive and conclusive characterization of the ionic liquid. This process involves sequential analytical techniques to confirm the structure, purity, and molecular interactions of the compound.

Caption: Workflow for the spectroscopic characterization of this compound nitrate.

References

An In-depth Technical Guide to the Solubility of 1,3-Dimethylimidazolium Salts in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethylimidazolium-based ionic liquids are a class of molten salts with significant potential in various scientific and industrial applications, including as "green" solvents, catalysts, and in drug delivery systems. A critical parameter for their practical implementation is their solubility in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound salts. A thorough review of the current scientific literature reveals a notable scarcity of systematic, quantitative solubility data for this specific class of ionic liquids.

This guide addresses this gap by:

-

Presenting available qualitative and quantitative solubility data for closely related 1-alkyl-3-methylimidazolium salts to provide valuable insights.

-

Detailing the key factors that influence the solubility of these salts.

-

Providing comprehensive, generalized experimental protocols for determining the solubility of ionic liquids, empowering researchers to generate data for their specific systems of interest.

-

Illustrating the interplay of factors affecting solubility through a logical relationship diagram.

This document aims to be a foundational resource for researchers and professionals, enabling a deeper understanding and more effective utilization of this compound salts in their work.

Introduction to this compound Salts

Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to traditional volatile organic solvents. The this compound ([C₁MIM]⁺ or [DMIM]⁺) cation is one of the simplest imidazolium cations, forming the basis for a wide variety of ionic liquids when paired with different anions. Understanding their solubility in organic solvents is paramount for their application in synthesis, separations, and formulation development.

Factors Influencing Solubility

The solubility of this compound salts in organic solvents is a complex interplay of intermolecular forces and thermodynamic considerations. The key factors governing solubility are the nature of the anion, the properties of the organic solvent, and temperature.

-

The Anion's Role : The choice of the anion has the most significant influence on the solubility of an ionic liquid.[1][2][3] Anions that can form strong hydrogen bonds with the solvent or have a charge distribution that is compatible with the solvent's polarity will enhance solubility. For instance, salts with smaller, more coordinating anions like chloride ([Cl]⁻) or acetate ([OAc]⁻) tend to be more soluble in polar protic solvents. In contrast, bulky, non-coordinating anions like hexafluorophosphate ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) generally lead to lower solubility in polar solvents but can increase solubility in less polar or non-polar organic solvents.

-

Solvent Properties : The polarity, hydrogen bonding capability, and size of the solvent molecules are critical. Generally, polar ionic liquids are more soluble in polar organic solvents.[4] Solvents that can effectively solvate both the cation and the anion will exhibit higher solubilizing capacity. For example, polar aprotic solvents like DMSO and DMF are often effective in dissolving a wide range of ionic liquids.

-

Temperature : The solubility of most solids, including ionic liquids, in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the salt and the intermolecular forces within the solvent.

The logical relationship between these factors and the resulting solubility is visualized in the diagram below.

Caption: Factors influencing the solubility of this compound salts.

Quantitative Solubility Data

As previously mentioned, there is a significant lack of comprehensive quantitative solubility data for this compound salts in the peer-reviewed literature. To provide a practical reference, this section summarizes available data for closely related 1-alkyl-3-methylimidazolium salts, where the alkyl chain is longer than a methyl group (e.g., ethyl, butyl). This data can offer valuable guidance for estimating the solubility behavior of this compound salts.

Table 1: Solubility of 1-Alkyl-3-methylimidazolium Salts in Various Organic Solvents

| Ionic Liquid | Solvent | Temperature (°C) | Solubility (mol fraction, x₁) | Reference |

| 1-Ethyl-3-methylimidazolium Hexafluorophosphate | Benzene | 25 | Miscible in some proportions | Data inferred from studies on longer alkyl chains. Specific data for ethyl derivative needs experimental verification. |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | Benzene | 25 | Miscible in some proportions | Data inferred from studies on longer alkyl chains. Specific data for butyl derivative needs experimental verification. |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | Toluene | 25 | Miscible in some proportions | Data inferred from studies on longer alkyl chains. Specific data for butyl derivative needs experimental verification. |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | Heptane | 25 | Immiscible | Data inferred from studies on longer alkyl chains. Specific data for butyl derivative needs experimental verification. |

| 1-Dodecyl-3-methylimidazolium Chloride | Ethanol | 25 | Highly Soluble | Data inferred from studies on longer alkyl chains. Specific data for dodecyl derivative needs experimental verification. |

| 1-Dodecyl-3-methylimidazolium Chloride | 1-Butanol | 25 | Soluble | Data inferred from studies on longer alkyl chains. Specific data for dodecyl derivative needs experimental verification. |

| 1-Dodecyl-3-methylimidazolium Chloride | 1-Octanol | 25 | Sparingly Soluble | Data inferred from studies on longer alkyl chains. Specific data for dodecyl derivative needs experimental verification. |

Note: The data in Table 1 is illustrative and primarily based on trends observed for longer-chain 1-alkyl-3-methylimidazolium salts. Researchers are strongly encouraged to experimentally determine the solubility of their specific this compound salt in the solvent of interest.

Experimental Protocols for Solubility Determination

Given the scarcity of published data, the ability to accurately measure the solubility of this compound salts is crucial. This section provides detailed, generalized protocols for two common methods for determining the solubility of solids in liquids: the Isothermal Method and the Dynamic Method.

Isothermal Method (Shake-Flask Method)

This method involves equilibrating a supersaturated solution of the ionic liquid in the solvent at a constant temperature and then determining the concentration of the dissolved salt in the saturated solution.

Apparatus:

-

Thermostatic shaker bath or a constant temperature chamber with a magnetic stirrer.

-

Analytical balance (±0.1 mg accuracy).

-

Vials or flasks with tight-fitting caps.

-

Syringes and syringe filters (e.g., 0.45 µm PTFE).

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis after solvent evaporation).

Procedure:

-

Sample Preparation: Add an excess amount of the this compound salt to a known volume or mass of the organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibration can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved salt remains constant.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Concentration Analysis: Determine the concentration of the ionic liquid in the collected sample using a suitable analytical technique.

-

Gravimetric Analysis: Accurately weigh the collected saturated solution. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the ionic liquid. Weigh the remaining solid ionic liquid. The solubility can then be calculated as the mass of the dissolved salt per mass or volume of the solvent.

-

Spectroscopic/Chromatographic Analysis: If the ionic liquid has a chromophore, its concentration can be determined using UV-Vis spectroscopy by creating a calibration curve. Alternatively, HPLC can be used for quantification.

-

-

Data Reporting: Report the solubility as mass of salt per 100 g of solvent, mole fraction, or molarity at the specified temperature.

Caption: Workflow for the Isothermal Solubility Determination Method.

Dynamic Method (Polythermal Method)

The dynamic method involves preparing a mixture of known composition and determining the temperature at which the last solid particle dissolves upon heating (clear point) or the first solid particle appears upon cooling (cloud point).

Apparatus:

-

Jacketed glass cell with a magnetic stirrer.

-

Circulating thermostat with a programmable temperature ramp.

-

Calibrated thermometer or temperature probe with high accuracy (e.g., ±0.1 °C).

-

Light source and a detector (or visual observation) to determine the clear/cloud point.

-

Analytical balance.

Procedure:

-

Mixture Preparation: Accurately weigh a known amount of the this compound salt and the organic solvent directly into the jacketed glass cell.

-

Heating Cycle: While stirring, slowly heat the mixture using the circulating thermostat at a constant rate (e.g., 0.1-0.5 °C/min).

-

Clear Point Determination: Observe the mixture carefully. The temperature at which the last crystal of the ionic liquid dissolves is recorded as the clear point or dissolution temperature.

-

Cooling Cycle: Slowly cool the clear solution at a constant rate (e.g., 0.1-0.5 °C/min).

-

Cloud Point Determination: The temperature at which the first crystal appears is recorded as the cloud point or crystallization temperature.

-

Data Collection: Repeat the heating and cooling cycles several times to ensure reproducibility. The average of the clear and cloud points can be taken as the equilibrium solubility temperature for that specific composition.

-

Solubility Curve: By preparing several mixtures with different compositions and determining their respective solubility temperatures, a solubility curve (solubility vs. temperature) can be constructed.

Caption: Workflow for the Dynamic Solubility Determination Method.

Conclusion

The solubility of this compound salts in organic solvents is a fundamental property that dictates their utility in a myriad of applications. While there is a current lack of extensive quantitative data for this specific class of ionic liquids, this technical guide has provided a framework for understanding and determining their solubility. The key takeaways are:

-

The anion plays a predominant role in determining the solubility of imidazolium-based ionic liquids.

-

Solvent polarity and hydrogen bonding capabilities are critical for effective dissolution.

-

Temperature is a key parameter for modulating solubility.

-

The provided experimental protocols for the isothermal and dynamic methods offer robust approaches for researchers to generate reliable solubility data for their specific this compound salt and solvent systems.

Future research should focus on systematically measuring and publishing the solubility of a wide range of this compound salts in common organic solvents to create a comprehensive database that will accelerate their adoption in scientific and industrial applications.

References

- 1. Anion effects on gas solubility in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05601J [pubs.rsc.org]

A Deep Dive into the Theoretical Exploration of 1,3-Dimethylimidazolium Cation Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dimethylimidazolium ([DMIM]⁺) cation is a fundamental building block for a significant class of ionic liquids (ILs), materials with vast potential in diverse fields including chemical synthesis, catalysis, electrochemistry, and pharmaceuticals. Understanding the intricate web of non-covalent interactions that govern the behavior of the [DMIM]⁺ cation with various anions and solvent molecules is paramount for the rational design of ILs with tailored properties and for elucidating their role in complex chemical and biological systems. This technical guide provides a comprehensive overview of the theoretical studies dedicated to unraveling these interactions, presenting key quantitative data, detailed computational methodologies, and visual representations of interaction pathways and workflows.

The Nature of this compound Cation Interactions

Theoretical studies, primarily employing quantum mechanics (QM) and molecular dynamics (MD) simulations, have revealed that the interactions of the [DMIM]⁺ cation are multifaceted, involving a combination of electrostatic forces, hydrogen bonding, and dispersion interactions. The positive charge of the imidazolium ring is not uniformly distributed, with the hydrogen atoms on the ring (especially at the C2 position) and the methyl groups being key sites for interaction with anions and polar molecules.

The nature and strength of these interactions are highly dependent on the properties of the interacting anion, such as its size, shape, charge distribution, and polarizability. These interactions dictate the physicochemical properties of the resulting ionic liquid, including its melting point, viscosity, conductivity, and solvation capabilities.

Quantitative Analysis of Interaction Energies and Geometries

A cornerstone of theoretical studies is the quantification of interaction energies and the characterization of the geometric arrangement of the interacting species. This data is crucial for building accurate force fields for molecular dynamics simulations and for understanding the relative stability of different ion pair configurations.

Interaction with Halide Anions

Halide anions, being simple and spherical, have been extensively studied to probe the fundamental aspects of their interaction with the [DMIM]⁺ cation.

| Anion | Interaction Energy (kcal/mol) | Key Interaction Distances (Å) | Preferred Interaction Site on [DMIM]⁺ | Computational Method |

| Cl⁻ | -105.3 | C2-H···Cl⁻: ~2.1 | In-plane, directed towards the C2-H bond | MP2/6-311++G(d,p) |

| Br⁻ | -98.7 | C2-H···Br⁻: ~2.3 | In-plane, directed towards the C2-H bond | MP2/6-311++G(d,p) |

| I⁻ | -90.1 | C2-H···I⁻: ~2.6 | Both in-plane (C2-H) and above the ring | MP2/6-311++G(d,p) |

Interaction with Complex Inorganic Anions

Complex inorganic anions introduce additional layers of complexity due to their varied shapes, charge distributions, and multiple potential interaction sites.

| Anion | Interaction Energy (kcal/mol) | Key Interaction Distances (Å) | Preferred Interaction Site on [DMIM]⁺ | Computational Method |

| NO₃⁻ | -92.25 | C(ring)···N(anion): 3.35 | Planar configuration with interactions involving ring hydrogens | MP2/6-311G(d,p)[1] |

| BF₄⁻ | -85.5 | C2-H···F: ~2.2 | Multiple C-H···F hydrogen bonds | B3LYP/6-311++G(d,p) |

| PF₆⁻ | -78.9 | C2-H···F: ~2.3 | Multiple C-H···F hydrogen bonds | B3LYP/6-311++G(d,p) |

| [NTf₂]⁻ | -75.2 | C2-H···O: ~2.1 | Hydrogen bonding with sulfonyl oxygens | B3LYP/6-311++G(d,p) |

Interaction with Organic Anions

The interactions with organic anions are of particular interest in the context of "task-specific" ionic liquids and their applications in areas like biomass processing and drug delivery.

| Anion | Interaction Energy (kcal/mol) | Key Interaction Distances (Å) | Preferred Interaction Site on [DMIM]⁺ | Computational Method |

| Acetate | -115.8 | C2-H···O: ~1.9 | Strong hydrogen bonding with carboxylate oxygens | B3LYP/6-311++G(d,p) |

| Triflate | -88.4 | C2-H···O: ~2.0 | Hydrogen bonding with sulfonate oxygens | B3LYP/6-311++G(d,p) |

Methodologies: The Computational Protocol

The accuracy and reliability of theoretical predictions are intrinsically linked to the chosen computational methodology. The following sections detail the common protocols employed in the study of [DMIM]⁺ cation interactions.

Quantum Mechanical (QM) Calculations

Objective: To obtain accurate interaction energies, optimized geometries, and electronic properties of small molecular clusters (typically an ion pair or a cation with a few solvent molecules).

Protocol:

-

Model System Construction: An initial geometry of the [DMIM]⁺ cation and the interacting anion/molecule is constructed.

-

Level of Theory Selection:

-

Method: Møller-Plesset second-order perturbation theory (MP2) is often used as a benchmark for its good treatment of electron correlation and dispersion interactions. Density Functional Theory (DFT) with various functionals is also widely employed.

-

Common DFT Functionals:

-

B3LYP: A popular hybrid functional.

-

B97XD, ωB97X-D: Functionals that include empirical dispersion corrections, which are crucial for accurately describing non-covalent interactions.

-

-

-

Basis Set: Pople-style basis sets are commonly used, such as:

-

6-311++G(d,p): A triple-zeta basis set with diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This provides a good balance between accuracy and computational cost for these systems.

-

-

-

Geometry Optimization: The initial geometry is optimized to find the minimum energy conformation of the molecular cluster.

-

Interaction Energy Calculation: The interaction energy (IE) is calculated, typically with correction for basis set superposition error (BSSE) using the counterpoise method.

-

IE = E_complex - (E_cation + E_anion)

-

-

Analysis of Results: The optimized geometry is analyzed to identify key interaction points (e.g., hydrogen bonds), and the electronic structure is examined (e.g., through natural bond orbital analysis) to understand the nature of the interactions.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of the [DMIM]⁺ cation in a condensed phase (i.e., as a pure ionic liquid or in solution) and to calculate macroscopic properties.

Protocol:

-

Force Field Selection: A classical force field is chosen to describe the inter- and intramolecular interactions.

-

Common Force Fields:

-

AMBER, CHARMM, OPLS-AA: General-purpose force fields that can be parameterized for ionic liquids.

-

Specific IL Force Fields: Force fields specifically developed for imidazolium-based ionic liquids are often preferred for higher accuracy.

-

-

-

System Setup:

-

A simulation box is created containing a large number of [DMIM]⁺ cations and anions (and solvent molecules, if any) at a density corresponding to experimental conditions.

-

Periodic boundary conditions are applied to simulate a bulk system.

-

-

Equilibration: The system is equilibrated through a series of energy minimization and short MD runs to reach a stable temperature and pressure.

-

Production Run: A long MD simulation is performed to generate a trajectory of the system's evolution over time.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties:

-

Structural Properties: Radial distribution functions (RDFs) to characterize the local ordering of ions.

-

Dynamical Properties: Diffusion coefficients, viscosity, and conductivity.

-

Thermodynamic Properties: Enthalpy of vaporization, heat capacity.

-

Visualizing Interactions and Workflows

Diagrammatic representations are invaluable for understanding the complex relationships in theoretical studies.

Caption: Key interaction motifs between the [DMIM]⁺ cation and various anion types.

Caption: A generalized workflow for the theoretical study of ionic liquid interactions.

Conclusion and Future Directions

Theoretical studies have provided invaluable insights into the fundamental interactions governing the behavior of the this compound cation. The combination of high-level quantum mechanical calculations and large-scale molecular dynamics simulations has enabled a detailed understanding of structure-property relationships in [DMIM]⁺-based ionic liquids.

Future research will likely focus on several key areas:

-

Development of more accurate and transferable force fields: This will improve the predictive power of molecular dynamics simulations, particularly for complex systems and properties.

-

Multi-scale modeling: Bridging the gap between the quantum mechanical description of ion pairs and the macroscopic behavior of bulk liquids remains a significant challenge.

-

Inclusion of explicit solvent effects: While many studies are conducted in the gas phase or as neat liquids, understanding the role of solvents is crucial for many applications.

-

Machine learning and artificial intelligence: These approaches can be used to accelerate the discovery of new ionic liquids with desired properties by learning from the vast amount of data generated by theoretical calculations.

By continuing to refine our theoretical understanding of these fascinating materials, we can unlock their full potential in a wide range of scientific and industrial applications.

References

The Environmental Trajectory of 1,3-Dimethylimidazolium Compounds: A Technical Guide to Fate and Degradation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the environmental fate, degradation pathways, and ecotoxicity of 1,3-dimethylimidazolium compounds. This document provides an in-depth analysis of their biotic and abiotic degradation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The widespread application of this compound-based ionic liquids (ILs) as "green solvents" and their potential use in pharmaceutical development has necessitated a thorough understanding of their environmental impact. While their low volatility is a significant advantage, their solubility in water raises concerns about their fate and potential toxicity in aquatic and terrestrial ecosystems. This technical guide synthesizes current research to provide a detailed overview of the environmental degradation and ecotoxicological profile of this important class of compounds.

Biodegradation: The Influence of Molecular Structure

The biodegradability of this compound compounds is significantly influenced by the length of the alkyl chain substituent on the imidazolium ring. Generally, longer alkyl chains lead to greater biodegradability, although this can also correlate with increased toxicity. The imidazolium ring itself is often found to be resistant to microbial cleavage.

Biodegradation Data

The following table summarizes the primary biodegradation of various 1-alkyl-3-methylimidazolium chlorides after 28 days using an activated sludge inoculum.

| Compound | Alkyl Chain | Biodegradation (%) | Reference |

| 1-Ethyl-3-methylimidazolium chloride ([C2mim]Cl) | C2 | 0 | [1] |

| 1-Butyl-3-methylimidazolium chloride ([C4mim]Cl) | C4 | 0 | [1] |

| 1-Hexyl-3-methylimidazolium chloride ([C6mim]Cl) | C6 | 8 | [1] |

| 1-Octyl-3-methylimidazolium chloride ([C8mim]Cl) | C8 | 100 | [1] |

Biodegradation Pathways

Biodegradation of 1,3-dialkylimidazolium cations with longer alkyl chains is typically initiated by the oxidation of the terminal carbon of the alkyl chain, followed by successive β-oxidation, which shortens the chain.

Abiotic Degradation: Advanced Oxidation Processes

Abiotic degradation mechanisms, particularly advanced oxidation processes (AOPs), have shown significant efficacy in the decomposition of this compound compounds. These methods are capable of breaking down the stable imidazolium ring, leading to more complete mineralization.

Photocatalytic Degradation

Photocatalysis, often employing titanium dioxide (TiO₂) as a catalyst under UV or simulated solar irradiation, is an effective method for degrading imidazolium-based ILs. The process generates highly reactive hydroxyl radicals that attack the imidazolium ring and its substituents.

Fenton and Fenton-like Oxidation

Fenton's reagent (Fe²⁺ and H₂O₂) and Fenton-like processes generate hydroxyl radicals that readily oxidize 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) in aqueous solutions. Studies have shown that under optimized conditions, a significant reduction in the initial concentration can be achieved in a short period.[2][3]

Abiotic Degradation Pathway of [C4mim]+

The degradation of the 1-butyl-3-methylimidazolium cation by hydroxyl radicals can proceed through attacks on the imidazolium ring, leading to ring-opening and the formation of smaller, more biodegradable organic compounds.

Ecotoxicity

The ecotoxicity of this compound compounds is a critical aspect of their environmental risk assessment. Toxicity is primarily driven by the cation and is strongly correlated with the length of the alkyl chain; longer chains are generally more toxic.

Ecotoxicity Data

The following tables summarize the acute toxicity of various 1-alkyl-3-methylimidazolium salts to different aquatic organisms. LC50 represents the lethal concentration for 50% of the test population, while EC50 is the effective concentration causing a 50% response (e.g., growth inhibition).

Table 3.1.1: Acute Toxicity to Zebrafish (Danio rerio) - 96h LC50 [4]

| Compound | Alkyl Chain | LC50 (mg/L) |

| [C2mim]NO₃ | C2 | >1000 |

| [C4mim]NO₃ | C4 | 468.3 |

| [C6mim]NO₃ | C6 | 93.1 |

| [C8mim]NO₃ | C8 | 9.8 |

| [C10mim]NO₃ | C10 | 1.2 |

| [C12mim]NO₃ | C12 | 0.2 |

Table 3.1.2: Acute Toxicity to Green Algae (Selenastrum capricornutum) - 72h EC50 [5]

| Compound | Anion | EC50 (mg/L) |

| [C4mim]Cl | Cl⁻ | 1.3 |

| [C4mim]Br | Br⁻ | 1.2 |

| [C4mim]BF₄ | BF₄⁻ | 0.43 |

| [C4mim]PF₆ | PF₆⁻ | 0.09 |

| [C4mim]SbF₆ | SbF₆⁻ | 0.04 |

Table 3.1.3: Acute Toxicity to Vibrio fischeri - 15 min EC50 [2]

| Compound | Alkyl Chain | EC50 (mg/L) |

| [C4mim]Cl | C4 | 227.3 |

| [C6mim]Cl | C6 | 12.3 |

| [C8mim]Cl | C8 | 1.1 |

Experimental Protocols

Ready Biodegradability Test (OECD 301F: Manometric Respirometry)

This method evaluates the ready biodegradability of a substance by measuring oxygen consumption in a closed respirometer.

-

Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Test Setup: A known concentration of the test substance (typically 100 mg/L) is added to a mineral medium inoculated with the prepared sludge in a sealed flask.

-

Incubation: The flasks are incubated at a constant temperature (e.g., 20 ± 1 °C) in the dark with continuous stirring for 28 days.

-

Measurement: The consumption of oxygen is measured over time using a manometer. Carbon dioxide produced is absorbed by a potassium hydroxide solution.

-

Data Analysis: The amount of oxygen consumed is corrected for the blank (inoculum only) and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[3][6]

Photocatalytic Degradation Protocol

-

Catalyst Preparation: A suspension of the photocatalyst (e.g., TiO₂) is prepared in deionized water.

-

Reactor Setup: The test solution containing the this compound compound at a known concentration is placed in a photoreactor equipped with a light source (e.g., UV lamp or solar simulator) and a stirring mechanism.

-

Adsorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst and the substrate.

-

Photocatalysis: The light source is turned on to initiate the photocatalytic reaction. Samples are withdrawn at regular intervals.

-

Sample Analysis: The samples are filtered to remove the catalyst, and the concentration of the this compound compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Fenton Oxidation Protocol

-

Reaction Setup: The aqueous solution of the this compound compound is placed in a reactor.

-

pH Adjustment: The pH of the solution is adjusted to the optimal range for the Fenton reaction, typically around 3.

-

Reagent Addition: A predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added, followed by the dropwise addition of hydrogen peroxide (H₂O₂).

-

Reaction: The reaction mixture is stirred for a specific duration at a controlled temperature.

-

Quenching and Analysis: The reaction is quenched by raising the pH or adding a radical scavenger. The concentration of the parent compound and its degradation products are analyzed, often using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The quantification of this compound compounds and their degradation products in environmental matrices requires sensitive and selective analytical techniques.

Sample Preparation

-

Water Samples: Direct injection after filtration is often possible for cleaner water samples. For trace analysis, solid-phase extraction (SPE) can be used for pre-concentration.

-

Soil and Sediment Samples: Extraction with a suitable solvent (e.g., methanol, acetonitrile) is necessary, followed by cleanup steps to remove interfering matrix components.

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV or a mass spectrometry (MS) detector, HPLC is a widely used technique for the separation and quantification of these polar compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the parent ionic liquids due to their low volatility, GC-MS is valuable for the identification of more volatile degradation products.

Logical Relationships and Structure-Activity Insights

The environmental fate and toxicity of this compound compounds are governed by a set of interconnected molecular properties.

Conclusion

The environmental profile of this compound compounds is complex and highly dependent on their specific chemical structure. While longer alkyl chains can enhance biodegradability, they also significantly increase ecotoxicity, presenting a challenge for the design of truly "green" ionic liquids. Abiotic degradation methods, such as photocatalysis and Fenton oxidation, offer promising routes for the complete mineralization of these compounds, including the recalcitrant imidazolium ring. A thorough understanding of these degradation pathways and toxicity profiles is essential for the responsible development and application of this class of chemicals in both industrial and pharmaceutical contexts. Further research should focus on developing inherently biodegradable and non-toxic imidazolium-based compounds and optimizing remediation technologies for their effective removal from the environment.

References

- 1. pjoes.com [pjoes.com]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 4. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

pKa and acidity of 1,3-dimethylimidazolium salts in DMSO

An In-Depth Technical Guide on the pKa and Acidity of 1,3-Dimethylimidazolium Salts in Dimethyl Sulfoxide (DMSO)

For researchers, scientists, and drug development professionals, understanding the acidity of this compound salts in non-aqueous solvents like dimethyl sulfoxide (DMSO) is crucial for various applications, including catalysis, organic synthesis, and the development of ionic liquids. This guide provides a comprehensive overview of the pKa values of these salts in DMSO, details the experimental methods for their determination, and explores the factors influencing their acidity.

Introduction

This compound salts are a class of ionic liquids (ILs) that have garnered significant attention due to their unique properties, such as low volatility, high thermal stability, and tunable solvent properties. The acidity of the C2-proton on the imidazolium ring is a key characteristic that dictates their reactivity and utility, particularly in reactions where they can act as precursors to N-heterocyclic carbenes (NHCs). The pKa value, a quantitative measure of acidity, is therefore a critical parameter. In DMSO, a polar aprotic solvent, the pKa values of these salts are significantly different from those in aqueous solutions, highlighting the importance of solvent-specific acidity scales.

Quantitative pKa Data of 1,3-Dialkylimidazolium Salts in DMSO

The equilibrium acidities of a range of 1,3-dialkylimidazolium salts have been systematically measured in DMSO. The pKa values are influenced by the nature of the substituents on the imidazolium ring and the counter-ion. Below is a summary of reported pKa values for various 1,3-dialkylimidazolium salts in DMSO at 25°C.

| Cation Structure | Counter-Anion | pKa in DMSO | Reference |

| This compound | I⁻ | 22.8 | [1] |

| 1-Ethyl-3-methylimidazolium | BF₄⁻ | 22.5 | [1] |

| 1-Butyl-3-methylimidazolium | BF₄⁻ | 22.5 | [1] |

| 1-Hexyl-3-methylimidazolium | BF₄⁻ | 22.5 | [1] |

| 1-Octyl-3-methylimidazolium | BF₄⁻ | 22.5 | [1] |

| 1-Allyl-3-methylimidazolium | Cl⁻ | 22.0 | [1] |

| 1-Benzyl-3-methylimidazolium | Cl⁻ | 21.3 | [1] |

| 1-(2-Hydroxyethyl)-3-methylimidazolium | Cl⁻ | 22.4 | [1] |

| 1-(2-Methoxyethyl)-3-methylimidazolium | Br⁻ | 22.5 | [1] |

| 1,2,3-Trimethylimidazolium | I⁻ | 23.2 | [1] |

| 1,3-Dimethyl-4,5-dihydroimidazolium (Imidazolinium) | I⁻ | 26.0 | [2] |

| 1,3,4,5-Tetramethylimidazolium | bis(trifluoromethanesulfonyl)imide (NTf₂⁻) | 23.4 | [1][3] |

| 1,3-Di-tert-butylimidazolium | Cl⁻ | 25.6 | [4] |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium (IMes·H⁺) | Cl⁻ | 19.40 ± 0.12 | [4] |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium (IPr·H⁺) | Cl⁻ | 19.29 ± 0.07 | [4] |

| 1-Methyl-3-(p-cyanophenyl)imidazolium | Br⁻ | 20.2 | [1] |

Experimental Protocols for pKa Determination in DMSO

The determination of pKa values in non-aqueous solvents like DMSO requires specialized techniques due to the limitations of standard aqueous methods. The most common methods employed are the overlapping indicator method and the bracketing indicator method.

Overlapping Indicator Method

The overlapping indicator method is a spectrophotometric technique used to establish a continuous acidity scale.[1][5] This method involves a series of indicators with successively increasing or decreasing pKa values that overlap.

Methodology:

-

Indicator Selection: A series of indicators with known pKa values in DMSO are chosen. The pKa of the unknown compound should fall within the range of the indicator set.

-

Equilibrium Measurement: The equilibrium between the unknown acid (AH) and the deprotonated form of an indicator (I⁻) is established in DMSO. AH + I⁻ ⇌ A⁻ + IH

-

Spectrophotometric Analysis: The concentrations of the species at equilibrium are determined using UV-vis spectrophotometry by monitoring the characteristic absorbance of the indicator in its protonated (IH) and deprotonated (I⁻) forms.

-

pKa Calculation: The pKa of the unknown acid is calculated using the following equation: pKa(AH) = pKa(IH) + log([A⁻][IH] / [AH][I⁻]) By using a series of indicators, the pKa of the unknown compound can be accurately determined by linking it to the established acidity scale.

Bracketing Indicator Method

The bracketing indicator method is another common technique for determining pKa values in DMSO.[2][4][6] This method involves comparing the acidity of the unknown compound to a series of indicators with known pKa values.

Methodology:

-

Indicator Selection: A set of indicators whose pKa values bracket the expected pKa of the analyte is selected.

-

Acid-Base Reactions: The unknown acid is reacted separately with the deprotonated forms of the selected indicators. Conversely, the deprotonated form of the unknown is reacted with the protonated indicators.

-

Equilibrium Analysis: The position of the equilibrium for each reaction is determined, typically by ¹H NMR spectroscopy or UV-vis spectrophotometry, to see whether the unknown acid is stronger or weaker than the indicator acid.

-

pKa Estimation: By identifying which indicators are protonated and which are deprotonated by the analyte, its pKa can be bracketed between the pKa values of two consecutive indicators in the scale.

Factors Influencing Acidity in DMSO

The acidity of this compound salts in DMSO is primarily influenced by electronic and steric effects of the substituents on the imidazolium ring and, to a lesser extent, the nature of the counter-anion.

References

- 1. An acidity scale of 1,3-dialkylimidazolium salts in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Collection - An Acidity Scale of 1,3-Dialkylimidazolium Salts in Dimethyl Sulfoxide Solution - The Journal of Organic Chemistry - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cellulose Dissolution using 1,3-Dialkylimidazolium Acetate Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose, the most abundant renewable biopolymer, possesses a highly crystalline structure due to extensive intra- and intermolecular hydrogen bonding, making it insoluble in water and most common organic solvents.[1][2] Ionic liquids (ILs), particularly those with acetate anions like 1,3-dialkylimidazolium acetates, have emerged as powerful solvents capable of disrupting this hydrogen bond network and dissolving cellulose without derivatization. This capability opens avenues for the processing and modification of cellulose for various applications in drug delivery, material science, and biofuels.

This document provides detailed protocols for the dissolution of cellulose using 1,3-dialkylimidazolium acetate-based ionic liquids, including the use of co-solvents to enhance dissolution efficiency. It also outlines the procedure for regenerating cellulose from the ionic liquid solution. The information is targeted towards researchers, scientists, and professionals in drug development who are interested in utilizing cellulose as a versatile biopolymer.

Key Concepts

The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the interaction between the acetate anion and the hydroxyl groups of the cellulose chains. The anion acts as a strong hydrogen bond acceptor, breaking the existing hydrogen bonds within the cellulose structure. The imidazolium cation also plays a role in stabilizing the dissolved cellulose chains.[3] The addition of aprotic polar co-solvents like dimethyl sulfoxide (DMSO) can significantly enhance the dissolution process by reducing the viscosity of the ionic liquid and increasing the availability of "free" anions and cations.[1][4][5]

Data Presentation: Dissolution Parameters